molecular formula C10H13NO3 B1396570 1-Isopropoxy-4-methyl-2-nitrobenzene CAS No. 78944-97-5

1-Isopropoxy-4-methyl-2-nitrobenzene

Cat. No.: B1396570
CAS No.: 78944-97-5
M. Wt: 195.21 g/mol
InChI Key: MDULZBRKALQNBS-UHFFFAOYSA-N
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Description

1-Isopropoxy-4-methyl-2-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with an isopropoxy group (–OCH(CH₃)₂) at position 1, a methyl group (–CH₃) at position 4, and a nitro group (–NO₂) at position 2. This arrangement confers distinct electronic and steric properties:

  • The nitro group is a strong electron-withdrawing group, reducing electron density on the aromatic ring and directing electrophilic substitution to meta positions.
  • The isopropoxy group provides steric bulk and moderate electron-donating effects via the oxygen atom.
  • The methyl group at position 4 introduces additional steric hindrance and slight electron-donating character.

Properties

CAS No.

78944-97-5

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

4-methyl-2-nitro-1-propan-2-yloxybenzene

InChI

InChI=1S/C10H13NO3/c1-7(2)14-10-5-4-8(3)6-9(10)11(12)13/h4-7H,1-3H3

InChI Key

MDULZBRKALQNBS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural differences and inferred properties of 1-isopropoxy-4-methyl-2-nitrobenzene and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Properties Reference
This compound 1-isopropoxy, 4-methyl, 2-nitro ~209.2 (calculated) High solubility in organic solvents; electron-deficient aromatic ring -
1-Iodo-4-methoxy-2-nitrobenzene 1-iodo, 4-methoxy, 2-nitro ~295.1 Reactive toward nucleophilic substitution (iodo group); smaller alkoxy substituent
1-Chloro-2-(methylsulfonyl)-4-nitrobenzene 1-chloro, 2-methylsulfonyl, 4-nitro ~250.7 Strong electron-withdrawing sulfonyl group; potential thermal stability
4-Nitro-4'-hydroxy-azobenzene Azo (–N=N–), 4-nitro, 4'-hydroxy ~243.2 Colored compound; applications in dyes and sensors
1-[3-(2-Ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene Complex ethoxyphenoxy-propoxy chain, 4-methyl, 2-nitro 331.4 Increased molecular weight; steric hindrance from extended ether chain
Key Observations:
  • Steric Effects : The isopropoxy group in the target compound imposes greater steric hindrance compared to smaller alkoxy groups (e.g., methoxy in ) but less than extended chains (e.g., ). This affects solubility and reactivity in substitution reactions .
  • Electronic Effects : The nitro group dominates the electronic profile, creating an electron-deficient ring. In contrast, azo compounds () exhibit conjugation via the –N=N– linkage, enabling visible-light absorption .
  • Reactivity : Halogenated derivatives (e.g., 1-iodo in or 1-chloro in ) are prone to nucleophilic substitution, whereas sulfonyl groups () enhance stability toward oxidation .

Physical and Chemical Properties

Solubility:
  • The target compound’s isopropoxy group enhances solubility in nonpolar solvents compared to polar substituents like hydroxy () or sulfonyl ().
  • Azo compounds () often exhibit poor solubility in water but moderate solubility in polar aprotic solvents .
Thermal Stability:
  • Nitro groups generally reduce thermal stability, but steric protection from isopropoxy and methyl groups may mitigate decomposition risks. Sulfonyl derivatives () are more thermally stable due to strong C–S bonds .

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